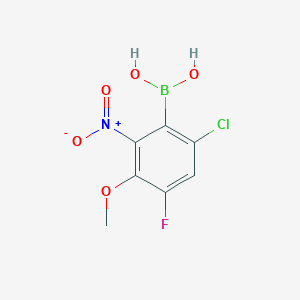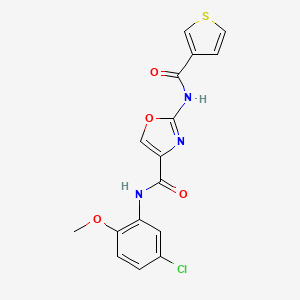
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. It was first synthesized in 2010 by a team of scientists at the University of California, San Diego. Since then, it has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates. It has been implicated in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells. These effects are believed to be due to the inhibition of CK2 activity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its specificity for CK2. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. One area of interest is the role of CK2 in the development and progression of various diseases, including cancer, neurodegenerative diseases, and viral infections. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide may be a useful tool for studying these diseases and developing new therapies. Another potential direction is the development of new CK2 inhibitors with improved properties, such as increased solubility and bioavailability. Finally, N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide may be useful for studying the role of CK2 in various signaling pathways and cellular processes.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(thiophen-3-yl)ethanone to form 5-chloro-2-methoxy-N-(thiophen-3-yl)acetanilide. This intermediate is then reacted with oxalyl chloride and N-methylmorpholine to form N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been used to study the role of CK2 in cancer and other diseases.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-23-13-3-2-10(17)6-11(13)18-15(22)12-7-24-16(19-12)20-14(21)9-4-5-25-8-9/h2-8H,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPCQXVTDFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

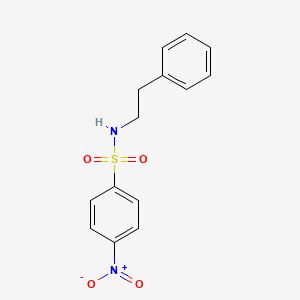
![2-Methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2945944.png)
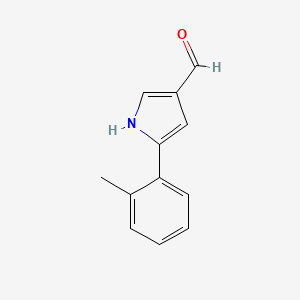
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)

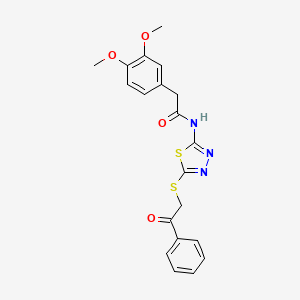
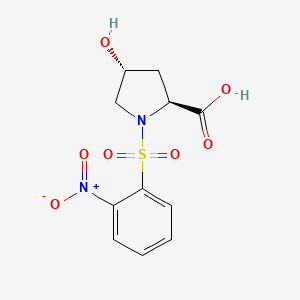
![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)
